3,4-Dihydro-5-chloro-6,8-dihydroxy-3,4-dimethyl-1H-2-benzopyran-7-carboxylic acid
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Overview
Description
3,4-Dihydro-5-chloro-6,8-dihydroxy-3,4-dimethyl-1H-2-benzopyran-7-carboxylic acid is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5-chloro-6,8-dihydroxy-3,4-dimethyl-1H-2-benzopyran-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-5-chloro-6,8-dihydroxy-3,4-dimethyl-1H-2-benzopyran-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms or hydroxyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3,4-Dihydro-5-chloro-6,8-dihydroxy-3,4-dimethyl-1H-2-benzopyran-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-5-chloro-6,8-dihydroxy-3,4-dimethyl-1H-2-benzopyran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or altering cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar in structure and known for their anticoagulant properties.
Flavonoids: Share the benzopyran core and exhibit a wide range of biological activities.
Chromones: Another class of benzopyran derivatives with diverse pharmacological effects.
Uniqueness
What sets 3,4-Dihydro-5-chloro-6,8-dihydroxy-3,4-dimethyl-1H-2-benzopyran-7-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
142689-02-9 |
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Molecular Formula |
C12H13ClO5 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
5-chloro-6,8-dihydroxy-3,4-dimethyl-3,4-dihydro-1H-isochromene-7-carboxylic acid |
InChI |
InChI=1S/C12H13ClO5/c1-4-5(2)18-3-6-7(4)9(13)11(15)8(10(6)14)12(16)17/h4-5,14-15H,3H2,1-2H3,(H,16,17) |
InChI Key |
AEFAWMKRLJJSOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCC2=C1C(=C(C(=C2O)C(=O)O)O)Cl)C |
Origin of Product |
United States |
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